
Hydroxyterfenadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyterfenadine is a metabolite of terfenadine, an antihistamine that was once widely used for the treatment of allergic conditions. Terfenadine was withdrawn from the market due to its potential to cause cardiac arrhythmias. This compound, however, is less cardiotoxic and is primarily known for its role in the metabolic pathway of terfenadine .
Métodos De Preparación
Hydroxyterfenadine can be synthesized through the biotransformation of terfenadine using microbial oxidation. The actinomycete Streptomyces platensis is known to convert terfenadine into this compound through a series of oxidation steps involving cytochrome P450 enzymes . The process involves hydroxylation of the t-butyl group of terfenadine, followed by further oxidation to form this compound .
Análisis De Reacciones Químicas
Hydroxyterfenadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acid derivatives.
Reduction: It can be reduced back to terfenadine under specific conditions.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions include fexofenadine, which is a further oxidized form of this compound .
Aplicaciones Científicas De Investigación
Hydroxyterfenadine has several scientific research applications:
Mecanismo De Acción
Hydroxyterfenadine exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity . The compound does not readily cross the blood-brain barrier, minimizing central nervous system depression .
Comparación Con Compuestos Similares
Hydroxyterfenadine is similar to other antihistamines such as fexofenadine and dextromethorphan. it is unique in its reduced cardiotoxicity compared to terfenadine. Fexofenadine, the active metabolite of terfenadine, is also less cardiotoxic and is widely used as a safer alternative .
Similar compounds include:
Fexofenadine: An active metabolite of terfenadine with similar antihistamine properties but reduced cardiotoxicity.
Dextromethorphan: Shares structural similarities with terfenadine and this compound, particularly in the site of hydroxylation.
This compound’s uniqueness lies in its role as an intermediate in the metabolic pathway of terfenadine, providing insights into the biotransformation processes and the development of safer antihistamine drugs .
Propiedades
Número CAS |
76815-56-0 |
|---|---|
Fórmula molecular |
C32H41NO3 |
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-ol |
InChI |
InChI=1S/C32H41NO3/c1-31(2,24-34)26-17-15-25(16-18-26)30(35)14-9-21-33-22-19-29(20-23-33)32(36,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,29-30,34-36H,9,14,19-24H2,1-2H3 |
Clave InChI |
ZIQKFOOBIMENJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


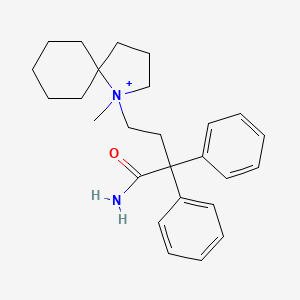
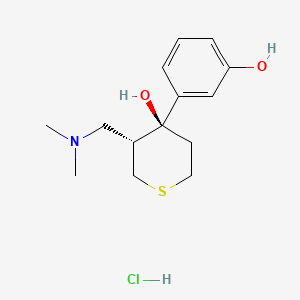
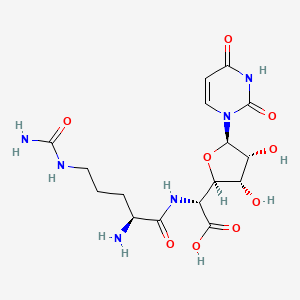
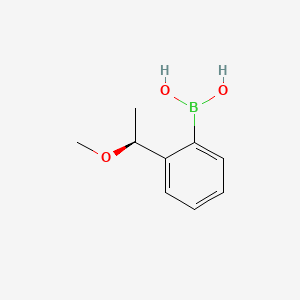

![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

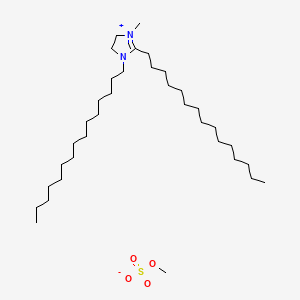
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)


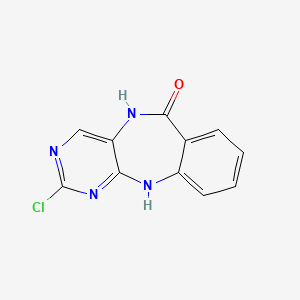
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
